molecular formula C13H14N2O4 B1344998 1-Boc-4-nitroindole CAS No. 913836-24-5

1-Boc-4-nitroindole

Cat. No.: B1344998
CAS No.: 913836-24-5
M. Wt: 262.26 g/mol
InChI Key: UKMLUDGMHPZXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-nitroindole, also known as tert-butyl 4-nitro-1H-indole-1-carboxylate, is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a key structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-nitroindole can be synthesized through various methods. One common approach involves the nitration of 1-Boc-indole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 4-position of the indole ring. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-nitroindole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Boc-4-aminoindole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

1-Boc-4-nitroindole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Boc-4-nitroindole can be compared with other indole derivatives such as:

    1-Boc-5-nitroindole: Similar in structure but with the nitro group at the 5-position, leading to different reactivity and biological activity.

    1-Boc-3-nitroindole: The nitro group at the 3-position also alters the compound’s chemical and biological properties.

    4-nitroindole: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions on the indole ring.

Properties

IUPAC Name

tert-butyl 4-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMLUDGMHPZXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649567
Record name tert-Butyl 4-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-24-5
Record name tert-Butyl 4-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.